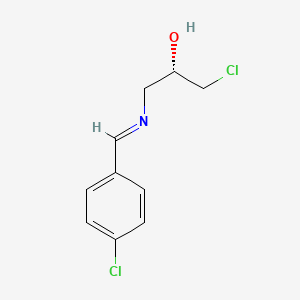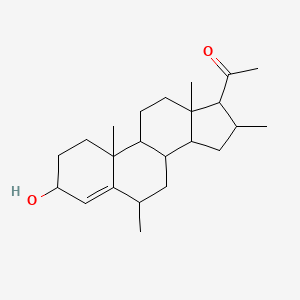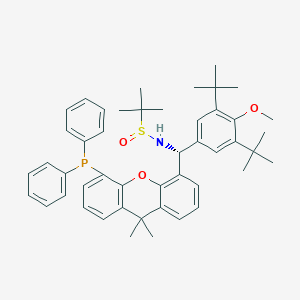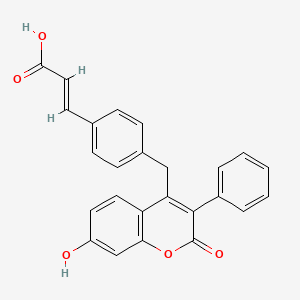
(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SS-5020 is a novel benzopyran antiestrogen compound. It has been developed as a safer alternative to traditional antiestrogens like tamoxifen, which are known to have genotoxic and estrogenic activities. SS-5020 exhibits high effectiveness in its intended applications without causing DNA damage or significant uterotrophic potential in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SS-5020 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced purification techniques such as recrystallization, chromatography, and distillation to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
SS-5020 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in SS-5020.
Substitution: Substitution reactions can introduce new functional groups into the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the benzopyran ring.
Wissenschaftliche Forschungsanwendungen
SS-5020 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: SS-5020 is used as a model compound for studying benzopyran chemistry and its derivatives.
Biology: The compound is investigated for its biological activity, including its interaction with estrogen receptors.
Medicine: SS-5020 is being explored as a potential anti-breast cancer agent due to its antiestrogenic properties and lack of genotoxicity.
Industry: The compound may have applications in the development of safer pharmaceuticals and chemical products.
Wirkmechanismus
SS-5020 exerts its effects by binding to estrogen receptors, thereby inhibiting the estrogen-mediated signaling pathways. This mechanism is similar to that of traditional antiestrogens like tamoxifen but without the associated genotoxic and estrogenic activities. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tamoxifen
- Toremifene
- Raloxifene
- SP500263
Comparison
SS-5020 is unique compared to these similar compounds due to its lack of genotoxic activity and significant uterotrophic potential. While tamoxifen, toremifene, and raloxifene are effective antiestrogens, they have been associated with adverse effects such as DNA damage and uterine hyperplasia. SS-5020, on the other hand, offers a safer profile with high effectiveness in inhibiting estrogen receptor-mediated activities .
Eigenschaften
Molekularformel |
C25H18O5 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(E)-3-[4-[(7-hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H18O5/c26-19-11-12-20-21(14-17-8-6-16(7-9-17)10-13-23(27)28)24(18-4-2-1-3-5-18)25(29)30-22(20)15-19/h1-13,15,26H,14H2,(H,27,28)/b13-10+ |
InChI-Schlüssel |
YGKGINZAHYHTNB-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)

![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
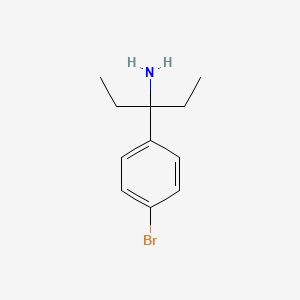
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
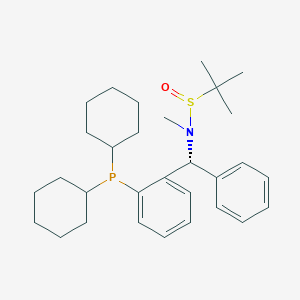
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)


![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
